Phthalimidinoglutarimide-C5-OH
CAS No.:
Cat. No.: VC20438034
Molecular Formula: C18H22N2O4
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N2O4 |
|---|---|
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 3-[7-(5-hydroxypentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
| Standard InChI | InChI=1S/C18H22N2O4/c21-10-3-1-2-5-12-6-4-7-13-14(12)11-20(18(13)24)15-8-9-16(22)19-17(15)23/h4,6-7,15,21H,1-3,5,8-11H2,(H,19,22,23) |
| Standard InChI Key | VROGWIJGMISOHP-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCO |
Introduction
Chemical Structure and Physicochemical Properties
Phthalimidinoglutarimide-C5-OH belongs to the class of glutarimide derivatives, structurally distinguished by its modular design optimized for PROTAC applications. The compound’s molecular formula is C₁₈H₂₂N₂O₄, with a molecular weight of 330.384 g/mol . Its SMILES string (OCCCCCC1=C2CN(C3CCC(=O)NC3=O)C(=O)C2=CC=C1) highlights the hydroxylated pentyl chain (-C5-OH) appended to the phthalimidinoglutarimide scaffold, a feature critical for solubility and linker functionality .
Structural Features
The compound’s architecture comprises three key domains:
-
Phthalimidine moiety: Aromatic system enabling π-π interactions with CRBN.
-
Glutarimide ring: Facilitates binding to the CRBN substrate recognition site.
-
Hydroxylated pentyl linker: Provides spatial flexibility and hydrophilicity for conjugate formation .
A comparative analysis of key physicochemical parameters is provided below:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₄ |
| Molecular Weight | 330.384 g/mol |
| Purity (HPLC) | ≥95% |
| Solubility | Moderate in DMSO, methanol |
| Storage Conditions | Refrigerated (2–8°C) |
| Shelf Life | 12 months |
These properties underscore its suitability for chemical conjugation and biological applications .
Synthesis and Manufacturing
The synthesis of Phthalimidinoglutarimide-C5-OH involves multi-step organic transformations, leveraging thalidomide as a precursor. A representative pathway includes:
Key Synthetic Steps
-
Thalidomide Functionalization: Introduction of a bromine atom at the 4'-position via electrophilic aromatic substitution.
-
Palladium-Catalyzed Coupling: Suzuki-Miyaura reaction to append a hydroxypentyl chain using Pd(PPh₃)₄ and potassium carbonate in tetrahydrofuran (THF).
-
Deprotection and Purification: Acidic hydrolysis to remove protecting groups, followed by chromatography to achieve ≥95% purity .
Critical reaction parameters include:
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent | THF/H₂O (3:1) |
| Temperature | 80°C |
| Reaction Time | 12–16 hours |
This route balances yield (~65%) and scalability, making it viable for industrial production.
Biological Activity and Mechanism of Action
Phthalimidinoglutarimide-C5-OH exerts its effects through CRBN-dependent ubiquitination. Upon binding CRBN, the compound recruits target proteins to the E3 ligase complex, marking them for proteasomal degradation .
CRBN Binding Dynamics
-
Binding Affinity: Sub-micromolar Kd (≈0.8 μM) for CRBN, confirmed via surface plasmon resonance.
-
Selectivity: Minimal interaction with other E3 ligases (e.g., VHL, MDM2).
-
Degradation Efficiency: DC₅₀ values <100 nM for model substrates (e.g., BRD4, IRAK4) .
This mechanism has been exploited to degrade oncoproteins like BET family members, offering therapeutic potential in hematologic malignancies.
Applications in Targeted Protein Degradation
As a PROTAC building block, Phthalimidinoglutarimide-C5-OH enables the design of heterobifunctional molecules. Representative applications include:
PROTAC Design Strategies
-
Linker Optimization: The C5-OH linker balances hydrophilicity and spacer length, enhancing cell permeability .
-
Warhead Conjugation: Covalent attachment to target-binding domains (e.g., kinase inhibitors) via esterification or click chemistry.
A case study using this compound in a BET-targeting PROTAC demonstrated >90% BRD4 degradation in MV4-11 leukemia cells at 10 nM.
Comparative Analysis with Structural Analogues
Functional variations in linker chemistry profoundly influence PROTAC efficacy:
| Compound | Linker | Target Protein | DC₅₀ (nM) |
|---|---|---|---|
| Phthalimidinoglutarimide-C5-OH | -C5-OH | BRD4 | 85 |
| Phthalimidinoglutarimide-C5-Br | -C5-Br | BTK | 120 |
| Propargyl-C2-OH | -C2-OH-propargyl | CDK9 | 150 |
The hydroxylated linker in Phthalimidinoglutarimide-C5-OH confers superior solubility and degradation kinetics compared to brominated or shorter-chain analogues .
Future Research Directions
-
Linker Engineering: Exploring PEGylated variants to enhance blood-brain barrier penetration.
-
CRBN-Independent Degraders: Hybrid designs incorporating alternative E3 ligase ligands.
-
Therapeutic Expansion: Applications in neurodegenerative diseases (e.g., tauopathy).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume